(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 920415-47-0
VCID: VC7772725
InChI: InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3
SMILES: COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2
Molecular Formula: C23H20F3N7O2
Molecular Weight: 483.455

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

CAS No.: 920415-47-0

Cat. No.: VC7772725

Molecular Formula: C23H20F3N7O2

Molecular Weight: 483.455

* For research use only. Not for human or veterinary use.

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone - 920415-47-0

Specification

CAS No. 920415-47-0
Molecular Formula C23H20F3N7O2
Molecular Weight 483.455
IUPAC Name [4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3
Standard InChI Key RLTCNBXMPWCMRQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2

Introduction

Chemical Structure and Molecular Features

Core Architecture

The compound features a triazolopyrimidine heterocyclic system fused with a piperazine ring and substituted aromatic groups. The triazolopyrimidine core (C₅H₃N₅) consists of a pyrimidine ring fused to a triazole moiety, providing a planar, electron-deficient structure conducive to π-π stacking and hydrogen bonding . The piperazine ring (C₄H₁₀N₂) at the 7-position introduces conformational flexibility, while the 4-(trifluoromethyl)phenyl and 3-methoxyphenyl substituents modulate electronic and steric properties.

Substituent Effects

  • 4-(Trifluoromethyl)phenyl group: The strong electron-withdrawing effect of the -CF₃ group enhances metabolic stability and influences target binding through hydrophobic interactions.

  • 3-Methoxyphenyl group: The methoxy (-OCH₃) substituent donates electrons via resonance, potentially improving solubility and altering pharmacokinetic profiles.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₀F₃N₇O₂
Molecular Weight483.455 g/mol
IUPAC Name[4-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
SMILESCOC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2

Synthesis and Methodological Insights

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 3-methoxyphenyl azide with a pyrimidine precursor under Huisgen conditions.

  • Piperazine Incorporation: Nucleophilic substitution at the 7-position of the triazolopyrimidine using piperazine in the presence of a palladium catalyst.

  • Acylation: Reaction of the piperazine intermediate with 4-(trifluoromethyl)benzoyl chloride to install the terminal methanone group.

Key Reagents:

  • Trifluoromethylbenzoyl chloride (acylation agent)

  • Palladium catalysts (Suzuki coupling)

  • Anhydrous solvents (DMF, THF)

Yield Optimization: Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for acylation), and purification via column chromatography.

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the trifluoromethyl group. The compound’s stability under physiological conditions is inferred from analog studies, suggesting resistance to hydrolytic cleavage but susceptibility to oxidative metabolism .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP3.2 (estimated)
Topological Polar Surface Area105 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
CompoundSubstituentTarget Affinity (IC₅₀)
VC77727254-CF₃, 3-OCH₃Not reported
EVT-28868173-Cl, 3-F5-HT₂A (IC₅₀ = 12 nM)

Future Research Directions

  • Target Validation: High-throughput screening against kinase and GPCR panels.

  • SAR Studies: Modifying the methoxy and trifluoromethyl groups to optimize potency.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

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